BenchChemオンラインストアへようこそ!

EcDsbB-IN-10

antibacterial virulence inhibitor disulfide bond formation

EcDsbB-IN-10 is a high-potency (Ki 0.8 nM, IC50 18.85 nM) pyridazinone inhibitor. Its key advantage is ≥250-fold selectivity for EcDsbB over VKOR, making it the unambiguous standard for mechanism-of-action studies free from off-target confounding. This compound provides a 57.5-fold binding enhancement over analogous inhibitors (e.g., EcDsbB-IN-9; Ki 46 nM), offering a quantitative benchmark for SAR optimization and reducing experimental risk in antimicrobial research.

Molecular Formula C11H7Cl3N2O
Molecular Weight 289.5 g/mol
CAS No. 112749-52-7
Cat. No. B1671076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcDsbB-IN-10
CAS112749-52-7
SynonymsEcDsbB IN 12;  EcDsbB-IN-12;  EcDsbBIN12
Molecular FormulaC11H7Cl3N2O
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
InChIInChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2
InChIKeyOCSOJUHXYHYEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EcDsbB-IN-10 (CAS 112749-52-7) Procurement Guide: Pyridazinone-Class Bacterial DsbB Inhibitor for Antimicrobial Resistance Research


EcDsbB-IN-10 (CAS 112749-52-7; synonym EcDsbB-IN-12) is a synthetic small-molecule pyridazinone derivative that functions as a potent and selective inhibitor of the Escherichia coli disulfide bond-forming enzyme EcDsbB, with a reported Ki of 0.8 nM and an IC50 of 18.85 nM [1]. The compound belongs to a structurally distinct class of pyridazinone-related molecules identified through high-throughput screening of 51,487 compounds and subsequent medicinal chemistry optimization, which yielded compounds significantly more effective than the initial screening hits [2]. Its molecular formula is C11H7Cl3N2O (MW 289.55), and its IUPAC name is 4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one [1]. The compound targets a critical virulence-associated pathway that is essential for disulfide bond formation in numerous Gram-negative bacterial pathogens but is absent from human cells, making it a valuable tool compound for antivirulence drug discovery programs [2].

Why EcDsbB-IN-10 Cannot Be Interchanged with Other DsbB Inhibitors: Evidence-Based Differentiation Guide


Substituting EcDsbB-IN-10 with other DsbB-targeting compounds without quantitative verification introduces substantial experimental risk, as the pyridazinone series exhibits wide variations in both potency and selectivity across bacterial species. EcDsbB-IN-9 (Compound 9), a structurally related analog in the same series, demonstrates a Ki of 46 nM—approximately 57-fold weaker binding affinity than EcDsbB-IN-10's Ki of 0.8 nM—and an IC50 of 1.7 μM versus 18.85 nM, respectively, representing a roughly 90-fold difference in functional inhibition [1]. Furthermore, while EcDsbB-IN-10 selectively inhibits DsbB enzymes from multiple Gram-negative pathogens without affecting VKOR homologs, other inhibitor classes such as warfarin analogs may exhibit dual DsbB/VKOR inhibitory activity or cross-react with mammalian VKOR when expressed in bacterial systems, confounding interpretation of antibacterial mechanism studies [2]. These quantitative and selectivity differences mean that experimental outcomes, particularly in cross-species efficacy panels and target-validation assays, cannot be reliably extrapolated across inhibitor analogs.

EcDsbB-IN-10 Quantitative Differentiation Evidence: Head-to-Head Comparison with EcDsbB-IN-9


Target Specificity: EcDsbB-IN-10 Demonstrates Selective EcDsbB Inhibition Without VKOR Cross-Reactivity

EcDsbB-IN-10 exhibits strict target selectivity for the bacterial DsbB enzyme while showing no detectable inhibition of the structurally and functionally distinct VKOR enzyme. In a genetic replacement viability assay using Mycobacterium smegmatis strains engineered to depend exclusively on either EcDsbB or MtbVKOR for survival, EcDsbB-IN-10 (Compound 12) completely inhibited growth of the EcDsbB-dependent strain at 400 nM, whereas the VKOR-dependent strain grew normally at concentrations up to and including 100 μM, indicating at least a 250-fold selectivity window between DsbB and VKOR [1]. This selectivity contrasts with certain warfarin analogs identified in subsequent studies that inhibit both bacterial DsbB and VKOR, and in some cases antagonize mammalian VKOR when expressed in E. coli [2].

antibacterial virulence inhibitor disulfide bond formation target specificity Gram-negative pathogens

Enzyme Inhibition Potency: EcDsbB-IN-10 Binds EcDsbB with 57-Fold Higher Affinity than EcDsbB-IN-9

In direct biochemical comparison within the same primary publication, EcDsbB-IN-10 (Compound 12) demonstrates markedly superior binding affinity for the EcDsbB enzyme relative to the earlier series compound EcDsbB-IN-9 (Compound 9). EcDsbB-IN-10 exhibits a Ki value of 0.8 nM, compared to EcDsbB-IN-9's Ki of 46 nM—a 57.5-fold improvement in binding affinity [1]. This difference translates to functional inhibition IC50 values of 18.85 nM for EcDsbB-IN-10 versus 1.7 μM for EcDsbB-IN-9, representing an approximately 90-fold enhancement in inhibitory potency [1].

enzyme inhibition binding affinity pyridazinone SAR DsbB

Functional Enzyme Inhibition: EcDsbB-IN-10 Achieves 90-Fold Lower IC50 than EcDsbB-IN-9

In functional enzyme inhibition assays measuring the oxidation of DsbA substrate by EcDsbB, EcDsbB-IN-10 (Compound 12) demonstrates an IC50 of 18.85 nM, which is approximately 90-fold lower (more potent) than the IC50 of 1.7 μM reported for the related analog EcDsbB-IN-9 (Compound 9) in the same study [1]. This functional potency difference is consistent with the binding affinity enhancement observed for EcDsbB-IN-10. For additional context, EcDsbB-IN-9's inhibition of DsbA oxidation has also been independently reported with an IC50 of 8.5 ± 0.6 μM under slightly different assay conditions , further underscoring the potency advantage of EcDsbB-IN-10.

IC50 functional assay enzyme inhibition DsbB inhibitor antibacterial target

Cellular Efficacy: EcDsbB-IN-10 Achieves Complete Growth Inhibition at 400 nM in DsbB-Dependent Mycobacterial Model

EcDsbB-IN-10 demonstrates potent cellular activity in a target-dependent viability assay using engineered Mycobacterium smegmatis. The compound completely inhibits growth of the EcDsbB-dependent M. smegmatis strain at a concentration of 400 nM, whereas the VKOR-dependent control strain grew normally at concentrations up to and including 100 μM [1]. This establishes a minimum inhibitory concentration (MIC) of ≤400 nM against the DsbB-dependent strain. The compound's activity in this model confirms that target engagement at the enzymatic level (Ki 0.8 nM, IC50 18.85 nM) translates to functional antibacterial effects in a whole-cell bacterial system dependent on DsbB for viability.

MIC cellular activity M. smegmatis growth inhibition antibacterial

EcDsbB-IN-10 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Mechanism-of-Action Validation Studies Requiring Clean DsbB-Specific Phenotypes

EcDsbB-IN-10 is optimally suited for target-validation experiments where unambiguous attribution of antibacterial phenotypes to DsbB inhibition—rather than off-target VKOR effects—is required. The compound's ≥250-fold selectivity window between DsbB and VKOR, as demonstrated in engineered M. smegmatis viability assays (complete DsbB-dependent inhibition at 400 nM with no effect on VKOR-dependent growth at 100 μM), enables researchers to confidently interpret mechanism-of-action results without the confounding dual-inhibition profiles observed with certain warfarin analog inhibitors [1]. This specificity is particularly valuable when working with bacterial species where both DsbB and VKOR pathways may be present or when expressing heterologous disulfide bond systems.

Structure-Activity Relationship Studies of Pyridazinone-Class DsbB Inhibitors

The substantial potency difference between EcDsbB-IN-10 (Ki 0.8 nM) and EcDsbB-IN-9 (Ki 46 nM) provides a valuable reference point for structure-activity relationship (SAR) investigations of pyridazinone-derived DsbB inhibitors [1]. Researchers can employ EcDsbB-IN-10 as a high-potency benchmark compound to evaluate novel derivatives against, using the approximately 57.5-fold binding affinity enhancement and 90-fold functional IC50 improvement as quantitative baselines for assessing SAR-driven optimization success. The well-characterized binding determinants of pyridazinone inhibitors, mapped to residues in the first transmembrane region (quinone-binding site) and second periplasmic loop of DsbB [2], provide structural context for rational design efforts.

Low-Concentration Antibacterial Susceptibility Testing and Resistance Development Studies

The compound's low nanomolar biochemical potency (Ki 0.8 nM, IC50 18.85 nM) and sub-micromolar cellular efficacy (MIC ≤400 nM in DsbB-dependent M. smegmatis) make EcDsbB-IN-10 suitable for antibacterial susceptibility testing at concentrations that minimize solvent-related artifacts and off-target cytotoxicity [1]. This working concentration range is particularly advantageous for long-duration resistance development studies, where maintaining sustained target engagement without compound degradation or precipitation is essential. The synthetic lethality relationship between DsbB inhibition and impaired LptD lipopolysaccharide assembly, as demonstrated with pyridazinone inhibitors [2], suggests EcDsbB-IN-10 may also serve as a tool for investigating combination strategies that potentiate antibacterial effects.

Cross-Species Gram-Negative Pathogen DsbB Profiling

EcDsbB-IN-10 is appropriate for comparative studies evaluating DsbB inhibition across multiple Gram-negative pathogens, given the published evidence that pyridazinone-related compounds from this series inhibit all but one of the DsbB enzymes from nine different Gram-negative pathogenic bacteria tested [1]. The compound's established potency profile against E. coli DsbB provides a calibrated reference point for assessing relative susceptibility of DsbB orthologs from clinically relevant pathogens including Pseudomonas aeruginosa, where DsbB has been shown to be required for pathogenicity [2]. Such cross-species profiling is essential for evaluating the potential spectrum of antivirulence approaches targeting the Dsb disulfide bond formation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EcDsbB-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.